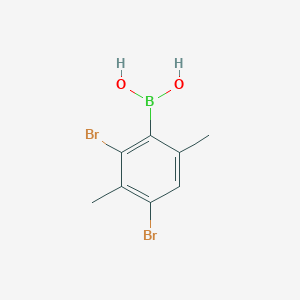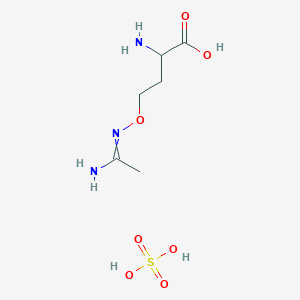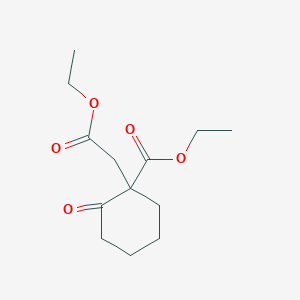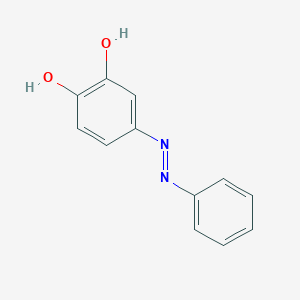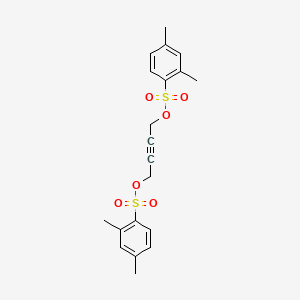![molecular formula C12H11N5O2S2 B14002255 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide CAS No. 19271-00-2](/img/structure/B14002255.png)
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide is a chemical compound with the molecular formula C12H11N5O2S2 and a molecular weight of 321.37800. This compound is characterized by the presence of a benzenesulfonamide group attached to a purine derivative.
Vorbereitungsmethoden
The synthesis of 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide typically involves the reaction of a purine derivative with a benzenesulfonamide precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and certain types of cancer.
Wirkmechanismus
The mechanism of action of 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
For its anticancer properties, the compound targets carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation within the tumor microenvironment, leading to reduced tumor growth and increased cancer cell apoptosis .
Vergleich Mit ähnlichen Verbindungen
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoic acid: This compound has a similar structure but with a benzoic acid group instead of a benzenesulfonamide group.
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
The uniqueness of this compound lies in its combined sulfonamide and purine structure, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives .
Eigenschaften
CAS-Nummer |
19271-00-2 |
|---|---|
Molekularformel |
C12H11N5O2S2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C12H11N5O2S2/c13-21(18,19)9-3-1-8(2-4-9)5-17-7-16-10-11(17)14-6-15-12(10)20/h1-4,6-7H,5H2,(H2,13,18,19)(H,14,15,20) |
InChI-Schlüssel |
DPQOHKIGAWCPSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=S)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


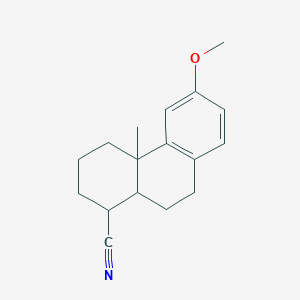
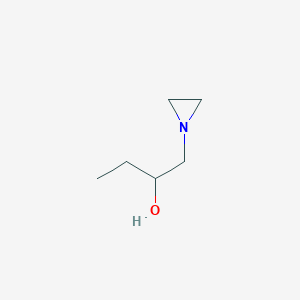
![Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B14002194.png)
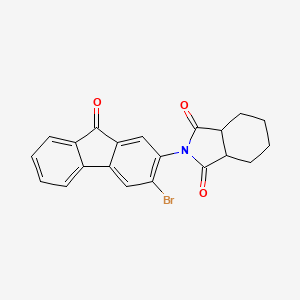
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)
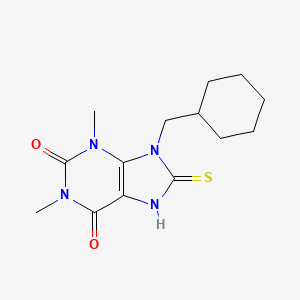
![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)
